molecular formula C13H14N2 B1606689 1,3-di(2-pyridyl)propane CAS No. 15937-81-2

1,3-di(2-pyridyl)propane

Cat. No.: B1606689
CAS No.: 15937-81-2
M. Wt: 198.26 g/mol
InChI Key: UHPWYBATPHCMGD-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)propane is a nitrogen-donor ligand valued in research for its coordination chemistry with late transition metals. This compound, with a molecular formula of C 13 H 14 N 2 and a molecular weight of 198.27 g/mol, is a liquid at room temperature and should be stored in a cool, dark place . A primary research application of this compound is in the field of polymer science. Its derivatives are used to prepare palladium(II) dichloride complexes, which, when activated with methylaluminoxane (MAO), form highly reactive catalyst systems for the vinyl-addition polymerization of norbornene . This makes it a compound of interest for developing new catalysts and producing polynorbornene and related copolymers. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-(3-pyridin-2-ylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h1-4,6-7,10-11H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWYBATPHCMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313881
Record name 2,2'-Propane-1,3-diyldipyridine
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15937-81-2
Record name NSC278061
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Propane-1,3-diyldipyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Di 2 Pyridyl Propane Derivatives

Approaches to 1,3-di(2-pyridyl)-1,3-propanedione (B162630) Synthesis

The 1,3-di(2-pyridyl)-1,3-propanedione is a key β-diketone that serves as a versatile ligand in coordination chemistry. nih.govresearchgate.net Its synthesis is primarily achieved through condensation reactions that construct the central three-carbon chain flanked by two pyridyl groups. researchgate.net

Condensation Reactions (e.g., Pyridine (B92270) with Acetone (B3395972) Anhydride under Alkaline Conditions)

The classical approach to synthesizing β-diketones like 1,3-di(2-pyridyl)-1,3-propanedione is the Claisen condensation. This reaction typically involves the base-mediated condensation of an ester with a ketone. In this specific case, a common route involves the reaction of ethyl picolinate (B1231196) (a pyridine ester) with 2-acetylpyridine (B122185) in the presence of a strong base, such as sodium hydride or sodium amide. The base deprotonates the α-carbon of 2-acetylpyridine, generating an enolate nucleophile. This enolate then attacks the carbonyl carbon of ethyl picolinate, leading to the formation of the diketone after an acidic workup.

While the prompt mentions acetone anhydride, a more standard and well-documented procedure relies on the self-condensation of ethyl picolinate or the cross-condensation between an picolinoyl ester and a 2-acetylpyridine derivative. The use of alkaline conditions is crucial for generating the necessary nucleophilic enolate species to drive the reaction forward. researchgate.net

Strategies for Asymmetrically Functionalized Derivatives (e.g., via Sequential Aza-Diels–Alder and Stille Cross-Coupling)

Creating asymmetrically functionalized pyridyl-based structures requires more sophisticated, multi-step strategies. A powerful approach combines the inverse electron demand aza-Diels–Alder reaction with palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This methodology has been successfully applied to prepare asymmetrically functionalized 1,3-di(2-pyridyl)benzenes, and the principles can be extended to other core structures. researchgate.net

The general strategy proceeds as follows:

Aza-Diels-Alder Reaction : A 1,2,4-triazine (B1199460) precursor is reacted with a dienophile in an aza-Diels–Alder cycloaddition. This step constructs the first pyridyl ring onto a central scaffold. researchgate.netsmolecule.com The reaction often proceeds through the formation of a bicyclic intermediate, which then aromatizes to the pyridine product. nih.gov

Stille Cross-Coupling : The resulting pyridyl-substituted intermediate, which contains a reactive site (e.g., a bromine atom), is then subjected to a Stille cross-coupling reaction. This step involves reacting the intermediate with an organotin reagent containing the second, different pyridyl group in the presence of a palladium catalyst to form the final asymmetrically substituted product. researchgate.netsmolecule.com

This sequential approach allows for precise control over the introduction of different substituents on the pyridyl rings or the central backbone, enabling the synthesis of a wide range of asymmetric ligands. researchgate.net

Synthesis of Related Pyridyl-Propane Scaffolds

The synthesis of the core 1,3-di(2-pyridyl)propane structure and its analogs often requires multi-step procedures or specialized catalytic methods to forge the propane (B168953) bridge between the two heterocyclic rings.

Multi-Step Approaches to this compound Derivatives (e.g., from Benzaldehydes and Lithiated 2-Picoline)

Multi-step synthesis provides a versatile pathway to construct complex molecules from simpler starting materials. libretexts.orgtrine.edu A representative method for creating this compound derivatives involves the reaction of lithiated 2-picoline (2-methylpyridine) with aromatic aldehydes. researchgate.net The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a strong base like n-butyllithium, forming a nucleophilic species.

This nucleophile can then react with an aldehyde in a tandem process. The first equivalent of lithiated picoline adds to the aldehyde carbonyl group. A subsequent reaction with a second equivalent of lithiated picoline, followed by dehydration, can lead to the formation of the this compound framework substituted on the central carbon atom.

Brønsted Acid Catalyzed Routes for Related Azaarene Derivatives (e.g., 1,3-di(2-quinolyl)propane)

Brønsted acids have emerged as effective catalysts for the synthesis of propane-linked azaarene derivatives. acs.orgresearchgate.net A notable example is the synthesis of 1,3-di(2-quinolyl)propane derivatives through a tandem C(sp³)–H bond functionalization. researchgate.netrsc.org In this reaction, a 2-methyl azaarene (such as 2-methylquinoline) reacts with an aromatic aldehyde in the presence of a Brønsted acid catalyst. researchgate.netjlu.edu.cn

The reaction is believed to proceed through the acid-catalyzed activation of the aldehyde, followed by nucleophilic attack from the enamine tautomer of the 2-methyl azaarene. This process occurs twice, linking two azaarene units to the central carbon of the former aldehyde, thus efficiently constructing the 1,3-di(azaarene)propane scaffold. researchgate.net This method provides a new and efficient route to a variety of these derivatives, which have potential applications in pharmaceuticals and as ligands. researchgate.net

Table 1: Brønsted Acid Catalyzed Synthesis of 1,3-di(2-quinolyl)propane Derivatives researchgate.net
Aldehyde ReactantCatalystSolventYield (%)
BenzaldehydeTfOHDCE88
4-MethylbenzaldehydeTfOHDCE92
4-MethoxybenzaldehydeTfOHDCE95
4-ChlorobenzaldehydeTfOHDCE85
2-NaphthaldehydeTfOHDCE89

Preparation of Pyridyl-Phosphine Analogs (e.g., 1,3-bis(di-2-pyridylphosphino)propane)

Pyridyl-phosphine analogs are important ligands in coordination chemistry and catalysis. The synthesis of 1,3-bis(di-2-pyridylphosphino)propane (d2pypp) provides a clear example of the methods used to create these compounds. rsc.orgrsc.org A convenient route involves the reaction of 2-pyridyllithium (B95717) with a dichlorophosphine precursor, Cl₂P(CH₂)₃PCl₂. rsc.org

Two synthetic routes have been investigated for this ligand. rsc.org The first involves treating 1,3-dibromopropane (B121459) with lithium di-2-pyridylphosphide. rsc.org A more optimized route involves the treatment of 2-pyridyllithium with Cl₂P(CH₂)₃PCl₂. rsc.orgrsc.org The precursor, Cl₂P(CH₂)₃PCl₂, is not commercially available and its synthesis was optimized using triphosgene (B27547) as the chlorinating agent. rsc.org The final d2pypp product can be isolated as a crystalline hydrochloride salt. rsc.orgrsc.org This ligand has been used in the synthesis of gold(I) complexes with potential antitumor activity. nih.gov

Table 2: Key Reagents for the Synthesis of 1,3-bis(di-2-pyridylphosphino)propane rsc.orgrsc.org
StepKey Reagent 1Key Reagent 2Product
Phosphine Bridge Formation2-PyridyllithiumCl₂P(CH₂)₃PCl₂1,3-bis(di-2-pyridylphosphino)propane

Coordination Chemistry of 1,3 Di 2 Pyridyl 1,3 Propanedione As a Ligand

Ligand Design Principles and Binding Modes

Bidentate Chelation Characteristics via Nitrogen and Oxygen Atoms

1,3-di(2-pyridyl)-1,3-propanedione (B162630) primarily exists in a keto-enol tautomeric equilibrium. researchgate.net The enolic form is stabilized by intramolecular hydrogen bonding. ulisboa.pt Upon deprotonation, the resulting enolate anion can act as a bidentate chelating ligand, coordinating to a metal center through one nitrogen atom of a pyridyl ring and an adjacent oxygen atom of the diketonate moiety, forming a stable six-membered chelate ring. acs.orgnih.gov This N,O-chelation is a common binding mode.

Alternatively, the ligand can coordinate in a κ²-[O,O]⁻ fashion, where both oxygen atoms of the deprotonated diketonate group bind to the metal ion. acs.orgnih.gov This mode is also prevalent in the coordination chemistry of β-diketonate ligands. The presence of the pyridyl nitrogen atoms, however, introduces the possibility of more complex coordination behaviors.

The diverse binding modes of deprotonated 1,3-di(2-pyridyl)-1,3-propanedione include:

κ²-[O,O]⁻: Bidentate coordination through both oxygen atoms. acs.orgnih.gov

κ²-[N,O]⁻: Bidentate coordination through one nitrogen and one oxygen atom. acs.orgnih.gov

μ-bis-κ²-[N,O]⁻: A bridging mode where the ligand coordinates to two different metal centers. acs.orgnih.gov

Structural Comparisons to Terpyridine and Related N-Donor Ligands

Structurally, 1,3-di(2-pyridyl)-1,3-propanedione is related to the well-known tridentate ligand 2,2':6',2''-terpyridine (tpy). ruixibiotech.com While tpy is a convergent ligand that typically binds a single metal ion in a pincer-like fashion, 1,3-di(2-pyridyl)-1,3-propanedione offers more versatile and divergent coordination possibilities due to the flexible propanedione linker. rsc.orgconicet.gov.ar

Unlike the rigid planarity of tpy, the propanedione bridge in 1,3-di(2-pyridyl)-1,3-propanedione allows for greater conformational freedom. This flexibility enables the pyridyl rings to orient in various ways, facilitating the formation of not only mononuclear complexes but also polynuclear and supramolecular structures. researchgate.net

Other related N-donor ligands include bipyridine and phenanthroline, which are also used in the construction of coordination polymers and complexes. azom.com However, the combination of both N- and O-donor atoms in 1,3-di(2-pyridyl)-1,3-propanedione sets it apart, allowing for a richer coordination chemistry that can be influenced by factors such as the choice of metal ion and reaction conditions.

Influence of Ligand Conformation and Flexibility on Metal Coordination

The conformational flexibility of the 1,3-di(2-pyridyl)-1,3-propanedione ligand is a key factor in determining the structure of its metal complexes. acs.org The ability of the pyridyl rings to rotate around the C-C bonds of the propanedione backbone allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions. nih.gov

This flexibility can lead to the formation of complexes with varying degrees of nonplanarity. nih.gov The interplay between the ligand's conformation and intermolecular forces, such as π-π stacking interactions, can result in the formation of one-dimensional polymeric chains or dimeric and tetrameric structures. researchgate.netnih.gov The specific coordination mode adopted by the ligand can also be influenced by the presence of other co-ligands in the coordination sphere of the metal ion. acs.orgnih.gov

Formation and Characterization of Metal Complexes

Complexation with Transition Metal Ions

1,3-di(2-pyridyl)-1,3-propanedione forms stable complexes with a wide range of transition metal ions. a2bchem.com The coordination can occur through different binding modes, leading to a variety of structures and properties.

Examples of Metal Complexes:

Copper (Cu): Copper(II) complexes have been synthesized and characterized, with some exhibiting tetranuclear structures. researchgate.netresearchgate.net The ligand has also been used in the study of copper-mediated C-C bond cleavage reactions. nih.gov

Zinc (Zn): Zinc(II) complexes have been prepared, and their structures can range from discrete binuclear metallomacrocycles to coordination polymers, depending on the ligand's conformation. acs.org

Nickel (Ni): Nickel(II) complexes have been reported, often exhibiting octahedral geometry. researchgate.net The ligand is also known to form complexes with nickel(II) in its enolic form. researchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with pyridine-based ligands have been studied for their potential applications. nih.govacs.org

Ruthenium (Ru): Ruthenium complexes with 1,3-di(2-pyridyl)-1,3-propanedione display diverse coordination modes, including κ²-[O,O]⁻, κ²-[N,O]⁻, and a bridging μ-bis-κ²-[N,O]⁻ mode. acs.orgnih.gov

Cadmium (Cd): Cadmium(II) complexes have been synthesized, forming rod-shaped polynuclear chains. researchgate.netresearchgate.net

Iron (Fe), Iridium (Ir), Osmium (Os), Rhodium (Rh): While less specific information is available for these metals, the versatile coordination nature of the ligand suggests the potential for complex formation.

Table 1: Examples of Transition Metal Complexes with 1,3-di(2-pyridyl)-1,3-propanedione

Metal Ion Observed Structures/Properties References
Copper (Cu) Tetranuclear oligomers, involvement in C-C bond cleavage studies. researchgate.netresearchgate.netnih.gov
Zinc (Zn) Binuclear metallomacrocycles, coordination polymers. acs.org
Nickel (Ni) Octahedral complexes. researchgate.net
Palladium (Pd) Studied for potential applications in various fields. nih.govacs.org
Platinum (Pt) Studied for potential applications in various fields. nih.govacs.org
Ruthenium (Ru) Diverse coordination modes (κ²-[O,O]⁻, κ²-[N,O]⁻, μ-bis-κ²-[N,O]⁻). acs.orgnih.gov

Determination of Metal-Ligand Stability Constants

The stability of metal complexes with 1,3-di(2-pyridyl)-1,3-propanedione can be quantified by determining the metal-ligand stability constants. These constants provide a measure of the affinity of the ligand for a particular metal ion in solution. oup.com

The determination of stability constants is often carried out using potentiometric titration methods, such as the Bjerrum-Calvin titration technique. ijrbat.inresearchgate.net This involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH. ijsrst.com From the resulting titration curves, the proton-ligand and metal-ligand stability constants (log K) can be calculated. ijrbat.inresearchgate.net

Factors influencing the stability of the metal complexes include:

The nature of the metal ion (e.g., charge, size, and electronic configuration).

The structure of the ligand, including the number and type of donor atoms.

The formation of chelate rings, with five- or six-membered rings generally being the most stable. ijsrst.com

For β-diketone ligands, the stability of their metal complexes is well-documented, and the introduction of pyridyl donor groups in 1,3-di(2-pyridyl)-1,3-propanedione can further enhance this stability through the formation of strong metal-nitrogen bonds.

Table 2: Compound Names Mentioned in the Article

Compound Name
1,3-di(2-pyridyl)-1,3-propanedione
2,2':6',2''-terpyridine
Bipyridine
Phenanthroline
Copper
Zinc
Nickel
Palladium
Platinum
Iron
Iridium
Ruthenium
Osmium
Rhodium
Cadmium
Acetylacetonate
2,2′-bipyridine
2-phenylazopyridine
N,N-dimethylformamide
Acetonitrile
Methanol
Water
Chloride
Perchlorate
Acetate (B1210297)
Hydroxide (B78521)
Tris-(2-pyridylmethyl)amine
2-chloro-1,3-diphenyl-1,3-propanedione
Lithium bis(trimethylsilyl)amide
4,4′-bipyridine
3,2′:6′,3′′-terpyridine
4,2′:6′,4′′-terpyridine
1,4-dibromo-2,5-bis(2-phenylethoxy)benzene
1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene
n-Butyllithium
Hexafluoroacetylacetonate
3,5-bis(2-pyridyl)pyrazole
Hydrazine
1,3-bis(2-hydroxyphenyl)-1,3-propanedione
2-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]diazanyl}(pyrazine-2-yl)methanone
(E)-N′-(2-hydroxy-3-methoxybenzylidene)nicotinohydrazide
1,7-diphenyl-1,3,5,7-heptanetetronate
Dioxouranium(VI)
1-(2′, 4′ dihydroxy-5-nitrophenyl)-3-(pyridin-3-yl)-propane-1, 3-dione
2- acetyl-4-nitro-5-hydroxyphenyl nicotinate
6,6-Di-tert-Butyl-2,2-bipyridine
1,3-di(4-pyridyl)propane
Dibenzoylmethane
Pyrazine
4-acetylpyridine
pyridine-2-carbaldehyde-oxime
1, 2-dihydroxy benzene
1, 5-disulphonic acid
2 acetylpyridine(N benzoyl)glycine hydrazone
1,3-bis(2-pyridyl)-1-thiapropane
pyridine-2(1H)-thione
2-(1H-1,2,3-triazol-4-yl)pyridine
2-(1H-1,2,3-triazol-1-yl)pyridine
2-azidopyridine
2-ethynylpyridine
1-(2-hydroxyphenyl)-3-(2-thiomethoxyphenyl)-1,3-propanedione
1,3-di-2-naphthalenyl-1,3-propanedione
2-(naphthalen-1-yliminomethyl)-phenol
1,3bis[3,5-di(pyridine-3-yl)phenyl]benzene
β-Mercaptoethylamine
6,7-O-Cyclopentlydine-1-amino-4- azaheptane
N,N′-[3,3′-{ethane-1,2-di-yl-bis(oxy) bis(3,1-phenylene)}bis(N′-hydroxy)-2-(hydroxyimino) acetimidamide]
1,3-Dioxalane

Synthesis and Structural Features of Polynuclear Metal Complexes

The ligand 1,3-di(pyridin-2-yl)propane-1,3-dione (o-dppdH), a β-diketone, demonstrates notable versatility in the formation of polynuclear metal complexes. Its ability to coordinate through both its oxygen and nitrogen atoms allows for the construction of intricate, high-nuclearity structures. Research has led to the synthesis and characterization of novel polynuclear complexes, particularly with cadmium(II) and copper(II), revealing complex structural architectures. researchgate.netresearchgate.net

Two significant examples are a cadmium complex with a rod-shaped polynuclear chain and a tetranuclear copper oligomer. researchgate.net These compounds were synthesized and characterized using methods such as single-crystal X-ray diffraction, elemental analysis, and infrared spectroscopy. researchgate.net The ligand typically exists in a keto-enol tautomeric form, and in these complexes, it is the deprotonated enol form (o-dppd) that coordinates to the metal centers. researchgate.netresearchgate.net

Cadmium(II) Polynuclear Chain Complex

A rod-shaped polynuclear chain complex of cadmium(II), with the formula {[Cd6(o-dppd)2(µ2-Cl)6(µ3-Cl)2(DMF)2(H2O)2Cl2]·DMF·CH3OH}n (Complex I), has been synthesized. researchgate.net

Synthesis : This complex was prepared and its structure confirmed through single-crystal X-ray diffraction and elemental analysis. researchgate.net

Copper(II) Tetranuclear Complex

A tetranuclear copper(II) oligomer, [Cu4(o-dppd)2(OAc)4(OH)2]·4H2O (Complex II), has also been synthesized and structurally elucidated. researchgate.net

Synthesis : The synthesis and characterization of this tetranuclear copper cluster were achieved using standard methods including X-ray diffraction. researchgate.net

Structural Features : Complex II is a discrete tetranuclear oligomer. researchgate.netresearchgate.net The structure consists of four copper(II) centers bridged by the o-dppd ligands, acetate (OAc) groups, and hydroxide (OH) ions. researchgate.net The coordination polyhedron around the central Cu(II) ions contributes to the formation of this stable tetranuclear structure. researchgate.net

The following table summarizes the key features of these two polynuclear complexes.

FeatureComplex I: Cadmium(II) Polynuclear ChainComplex II: Copper(II) Tetranuclear Oligomer
Formula {[Cd6(o-dppd)2(µ2-Cl)6(µ3-Cl)2(DMF)2(H2O)2Cl2]·DMF·CH3OH}n researchgate.net[Cu4(o-dppd)2(OAc)4(OH)2]·4H2O researchgate.net
Metal Ion Cadmium(II) researchgate.netCopper(II) researchgate.net
Nuclearity Polynuclear (repeating hexanuclear unit) researchgate.netTetranuclear researchgate.net
Overall Structure Rod-shaped polynuclear chain researchgate.netresearchgate.netDiscrete oligomer researchgate.netresearchgate.net
Bridging Ligands o-dppd (via oxygen), µ2-Cl, µ3-Cl researchgate.netresearchgate.neto-dppd, Acetate (OAc), Hydroxide (OH) researchgate.net
Metal Coordination Hexacoordinating Cd atoms researchgate.netData not specified

These examples highlight the capacity of 1,3-di(pyridin-2-yl)propane-1,3-dione to act as an effective ligand in the assembly of polynuclear complexes with diverse structural motifs, from extended chains to discrete clusters. researchgate.net

Supramolecular Chemistry and Advanced Architectures Involving 1,3 Di 2 Pyridyl Propane Derivatives

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

1,3-di(2-pyridyl)propane and its analogues, particularly the isomeric 1,3-di(4-pyridyl)propane, are versatile ligands for the synthesis of coordination polymers and MOFs. The propane (B168953) backbone provides flexibility, while the terminal pyridyl groups offer well-defined coordination sites for metal ions.

The reaction of flexible bis(pyridine) ligands like 1,3-di(4-pyridyl)propane with various metal centers and auxiliary organic linkers leads to a remarkable diversity of Metal-Organic Supramolecular Coordination Polymers (MOSCPs) with different topologies and dimensionalities. rsc.orgrsc.orghku.hk The final structure is influenced by factors such as the coordination geometry of the metal ion, the nature of the co-ligands, and the reaction conditions.

For instance, two metal-organic frameworks, {Zn2(DSBDC)(dpp)22}n (where dpp = 1,3-di(4-pyridyl)propane) and [Cd2(SBTC)(dpp)1.5]n, demonstrate how the use of different sulfonate-carboxylate ligands can lead to distinct three-dimensional architectures. rsc.org In the zinc-based framework, the dpp ligands pillar two-dimensional layers to create a 3D structure with a trinodal net topology. rsc.org The cadmium-based framework, on the other hand, exhibits a more complex 4,5,6-connected 3D net. rsc.org

The structural diversity is further highlighted by the formation of one-dimensional coordination polymers. For example, the reaction of zinc(II) nitrate (B79036) with 1,3-bis(4-pyridyl)propane (bpp) results in a 1D chain structure, [Zn(bpp)(NO3)2]n. hku.hk This contrasts with the more complex 3D structures often sought in MOF chemistry, illustrating the broad range of possible architectures.

Table 1: Examples of MOSCPs Incorporating 1,3-di(4-pyridyl)propane (dpp) and Their Topologies

CompoundMetal IonCo-ligandTopologyReference
{Zn2(DSBDC)(dpp)22}nZn(II)2,5-disulfonylterephthalateTrinodal net (64.82) rsc.org
[Cd2(SBTC)(dpp)1.5]nCd(II)5-sulfonyl-1,2,4-benzenetricarboxylic acid4,5,6-connected 3D net rsc.org
[Cu(2,3-pydc)(bpp)]·2.5H2OCu(II)Pyridine-2,3-dicarboxylate2D → 3D parallel interpenetration rsc.org
[Zn(2,3-pydc)(bpp)]·2.5H2OZn(II)Pyridine-2,3-dicarboxylate2D → 3D parallel interpenetration rsc.org
[Zn(bpp)(NO3)2]nZn(II)Nitrate1D chain hku.hk

Porous MOFs constructed using 1,3-di(pyridyl)propane derivatives have shown potential in gas storage and separation applications. northwestern.edutandfonline.comescholarship.orgscispace.com The tunability of pore size and surface chemistry in these materials is key to their selective adsorption of different gas molecules. A significant challenge in the petrochemical industry is the separation of propylene (B89431) and propane due to their similar molecular sizes and physical properties. tandfonline.com MOFs offer an energy-efficient alternative to traditional cryogenic distillation for this separation. tandfonline.com

While specific studies focusing solely on this compound for this application are not extensively detailed in the provided context, the principles derived from studies on similar flexible linkers are applicable. The introduction of functional groups or the control of interpenetration in MOFs containing dipyridylpropane ligands can fine-tune the interactions with gas molecules, enhancing selectivity. For instance, MOFs with Lewis basic pyridyl sites have been shown to be effective for the selective separation of C2H2/CH4 and CO2/CH4. rsc.org

Host-Guest Chemistry and Inclusion Complexes

The cavities and channels within supramolecular structures derived from this compound can encapsulate guest molecules, leading to the formation of inclusion complexes. This area of host-guest chemistry is driven by non-covalent interactions between the host framework and the guest molecule.

Resorcinarenes are macrocyclic host molecules that can form stable complexes with a variety of guest molecules through non-covalent interactions. researchgate.netscribd.com These interactions are crucial for the formation of host-guest complexes and can modulate the chemical and physical properties of the guest. researchgate.net The internal cavities of resorcinarenes are capable of encapsulating guest molecules, with the stability of the complex depending on size and shape complementarity, as well as specific intermolecular forces.

The binding of ammonium (B1175870) salts by resorcinarenes and related pyrogallarenes has been studied, demonstrating the importance of hydrogen bonding and other weak interactions in complex formation. researchgate.net While direct studies of this compound as a guest for resorcinarenes are not detailed in the provided search results, the principles of host-guest chemistry suggest that its size, shape, and potential for hydrogen bonding could allow it to form inclusion complexes with suitable macrocyclic hosts. The pyridyl groups could act as hydrogen bond acceptors, interacting with the hydroxyl groups of the resorcinarene (B1253557) host.

The encapsulation of a guest molecule within a host can lead to the stabilization of specific conformations of the guest. nih.gov The confined environment of the host's cavity can restrict the conformational freedom of the guest molecule, favoring a particular arrangement that maximizes favorable host-guest interactions. This "conformational locking" can have significant implications for the reactivity and properties of the guest.

For flexible molecules like this compound, which can exist in various conformations due to rotation around the C-C bonds of the propane chain, encapsulation within a macrocyclic host could stabilize a single conformer. The specific conformation adopted would be the one that best fits the size and shape of the host's cavity and maximizes non-covalent interactions, such as hydrogen bonds and van der Waals forces. For example, the stabilization of a 2-pyridyl imide conformation has been attributed to n→π* interactions in the solid state, highlighting the importance of such weak interactions in determining molecular geometry. deakin.edu.au

Non-Covalent Interactions in Crystal Engineering

Non-covalent interactions are fundamental to crystal engineering, dictating how molecules assemble in the solid state to form well-defined crystal structures. nih.govnih.govmdpi.comnih.govunam.mxrsc.org For compounds like this compound and its derivatives, a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, play a crucial role in their crystal packing.

In the context of coordination polymers and MOFs, non-covalent interactions between the framework and guest molecules, or between different parts of the framework itself (in the case of interpenetrated structures), are critical for the stability and properties of the material. The analysis of crystal structures often reveals a complex network of these weak interactions, which can be studied using techniques like Hirshfeld surface analysis to quantify the contributions of different types of intermolecular contacts. nih.govrsc.org Understanding and controlling these non-covalent interactions is a key aspect of designing crystalline materials with desired structures and functions.

Halogen Bonding, Hydrogen Bonding, and π-Stacking Architectures

The construction of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. In the case of this compound and its derivatives, halogen bonds, hydrogen bonds, and π-stacking are the primary forces driving the formation of intricate crystalline networks. The interplay of these interactions dictates the final topology and properties of the resulting supramolecular architectures.

Halogen Bonding:

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The nitrogen atom in the pyridine (B92270) rings of this compound serves as an excellent halogen bond acceptor. Co-crystallization of dipyridyl compounds with potent halogen bond donors, such as diiodoperfluoroarenes, often leads to the formation of one-dimensional chains or more complex networks. The strength and linearity of the C–I···N halogen bond are key to the robust formation of these assemblies. Research on analogous dipyridyl systems has demonstrated the reliability of the acid-pyridine supramolecular synthon in forming co-crystals. For instance, the halogen bond distances and angles in co-crystals of dipyridyl compounds with 1,4-diiodotetrafluorobenzene (B1199613) are indicative of strong interactions, often with I···N distances significantly shorter than the sum of their van der Waals radii.

Hydrogen Bonding:

Hydrogen bonding plays a crucial role in directing the assembly of supramolecular structures involving this compound. The pyridyl nitrogen atoms are effective hydrogen bond acceptors, readily interacting with donor groups such as carboxylic acids or hydroxyls. In co-crystals of the isomeric 1,3-di(4-pyridyl)propane with dicarboxylic acids, strong intermolecular O—H···N hydrogen bonds link the constituent molecules into chains. These chains can then be further organized into three-dimensional networks through weaker C—H···O interactions and π–π stacking. The flexibility of the propane linker in this compound allows the pyridyl rings to orient themselves to optimize these hydrogen bonding interactions, leading to various structural motifs like zigzag chains.

π-Stacking Architectures:

The following table summarizes the key non-covalent interactions involving dipyridyl propane derivatives and their typical geometric parameters found in supramolecular architectures.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Resulting Motif
Halogen BondingC-IN (pyridyl)~2.8 - 3.1~170 - 1801D Chains
Hydrogen BondingO-HN (pyridyl)~2.6 - 2.8~160 - 175Chains, Sheets
π–π StackingPyridyl RingPyridyl Ring~3.5 - 3.9 (centroid-centroid)N/AStacked Dimers, 3D Networks

Detailed research findings on specific co-crystals of this compound are essential to fully elucidate the nuanced interplay of these non-covalent forces in its supramolecular chemistry. The data from such studies, particularly crystallographic data, would provide precise measurements of bond lengths, angles, and stacking distances, offering deeper insight into the principles of molecular recognition and self-assembly driven by this versatile ligand.

Catalytic Applications of 1,3 Di 2 Pyridyl 1,3 Propanedione Complexes

Catalysis in Organic Synthesis

While specific literature on the catalytic applications of 1,3-di(2-pyridyl)propane in asymmetric catalysis, cross-coupling, and C-H functionalization is limited, the broader class of bidentate pyridyl ligands has been extensively studied. The principles and findings from these related systems provide valuable insights into the potential catalytic utility of this compound complexes.

Asymmetric Catalysis

In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. Bidentate ligands containing pyridyl moieties are frequently employed due to their strong coordination to a variety of transition metals. Chiral versions of dipyridyl-type ligands, often possessing C2-symmetry, can create a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of a substrate.

For instance, chiral bis(oxazoline)pyridine (PyBOX) and other related N,N-bidentate ligands have been successfully used in a range of asymmetric transformations, including Diels-Alder reactions, aldol reactions, and hydrosilylations. While specific examples utilizing a chiral backbone derived from this compound are not readily found in the literature, the structural motif suggests that chiral derivatives could be effective in asymmetric catalysis. The flexibility of the propane (B168953) linker in this compound could be a key design element, allowing for the synthesis of a variety of chiral backbones to fine-tune the steric and electronic properties of the resulting metal complexes.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the efficiency of these reactions, as it influences the stability of the active catalytic species and the rates of oxidative addition and reductive elimination. Bidentate nitrogen-containing ligands, including those with pyridyl donors, have been shown to be effective in various cross-coupling reactions.

For example, palladium complexes of bidentate nitrogen ligands are active in Suzuki-Miyaura and Heck couplings. These ligands can stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle. While there is a lack of specific studies focusing on this compound as a ligand in these reactions, related dipyridyl ligands have been successfully employed. The electronic properties of the pyridyl rings and the bite angle of the ligand, which is determined by the propane spacer, would be expected to play a significant role in the catalytic activity of a this compound-metal complex.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex organic molecules. Many of these transformations are directed by a coordinating group on the substrate that positions a transition metal catalyst in proximity to a specific C-H bond. Bidentate ligands containing at least one pyridyl group are commonly used as directing groups in palladium-catalyzed C-H activation. nih.govmdpi.comrsc.orgnih.gov

The this compound ligand itself is not a directing group but can act as an ancillary ligand in a metal complex that catalyzes a C-H functionalization reaction. The role of such a ligand is to modulate the reactivity of the metal center. For instance, in palladium-catalyzed C-H functionalization, the electronic and steric properties of the ancillary ligand can influence the ease of C-H activation and the subsequent bond-forming steps. The use of bidentate nitrogen ligands can enhance the stability of the catalyst and prevent catalyst decomposition, which is often an issue in these reactions.

Polymerization Catalysis

Palladium-Catalyzed Norbornene Polymerization with this compound Derivatives

Palladium complexes bearing this compound derivatives as ligands have demonstrated significant activity in the vinyl-addition polymerization of norbornene. skku.edu These catalyst systems produce high molecular weight polynorbornene, a polymer with high thermal stability and optical transparency.

Research has shown that neutral palladium(II) dichloride complexes with substituted this compound ligands are effective precatalysts for this transformation. The nature of the substituents on the propane backbone of the ligand can influence the catalytic activity and the properties of the resulting polymer. For example, a complex bearing a pentyl group on the ligand backbone exhibited high reactivity, producing polynorbornene with a molecular weight of up to 5.9 x 10^5 g/mol . skku.edu

The polymerization is typically activated by a cocatalyst, such as methylaluminoxane (MAO), which is believed to generate a cationic palladium species that is the active catalyst. The following table summarizes the performance of some palladium complexes with this compound derivatives in norbornene polymerization.

Table 1. Catalytic Performance of Palladium Complexes with this compound Derivatives in Norbornene Polymerization.
CatalystCocatalystActivity (g PNB/(mol Pd·h))Molecular Weight (Mw, g/mol)Polymer Solubility
[(this compound)PdCl2]MAOData not availableData not availableData not available
[(1,3-di(2-pyridyl)-2-pentylpropane)PdCl2]MAOHigh5.9 x 10^5Soluble
[(1,3-di(2-pyridyl)-1,3-diphenylpropane)PdCl2]MAOModerateHighInsoluble at 150°C in trichlorobenzene
[(1,3-di(2-pyridyl)-1,3-diferrocenylpropane)PdCl2]MAOModerateHighInsoluble at 150°C in trichlorobenzene

Specific Reaction Mechanisms

The palladium-catalyzed vinyl-addition polymerization of norbornene is generally understood to proceed through a coordination-insertion mechanism. The active catalyst is a cationic palladium(II) species, which is generated in situ from the neutral palladium(II) precatalyst and a cocatalyst like MAO.

The proposed mechanism involves the following key steps:

Activation of the Precatalyst: The cocatalyst abstracts a chloride ligand from the neutral palladium(II) complex, generating a cationic palladium species with a vacant coordination site.

Monomer Coordination: A molecule of norbornene coordinates to the cationic palladium center through its double bond.

Migratory Insertion: The coordinated norbornene molecule then inserts into the palladium-alkyl or palladium-hydride bond of the growing polymer chain. This step is stereospecific and leads to the formation of a new carbon-carbon bond and the extension of the polymer chain.

Chain Propagation: The process of monomer coordination and migratory insertion repeats, leading to the growth of the polynorbornene chain.

Chain Transfer and Termination: Chain transfer and termination events can occur, which limit the molecular weight of the polymer. These processes can involve β-hydride elimination, reaction with impurities, or chain transfer to the cocatalyst.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that strictly adheres to the provided outline for the chemical compound “1,3-di(2-pyridyl)-1,3-propanedione”. The research data required to thoroughly and accurately address the specific catalytic applications as requested—namely its role as a Michael acceptor, its use in [2+2] cycloadditions with iron and ruthenium complexes, and its application in copper-catalyzed oxidation reactions—is not present in the public domain of scientific literature discoverable through the search.

Detailed searches for scholarly articles and research findings have yielded no specific studies or data sets for complexes of 1,3-di(2-pyridyl)-1,3-propanedione (B162630) in these exact contexts. While related research on other pyridine-containing ligands in similar catalytic reactions exists, the user's strict instructions to focus solely on "1,3-di(2-pyridyl)-1,3-propanedione" and not introduce information outside the explicit scope of the specified sections prevents the creation of a scientifically accurate and non-speculative article.

Therefore, this request cannot be fulfilled as the necessary factual basis and detailed research findings are unavailable.

Applications in Advanced Materials Science Based on 1,3 Di 2 Pyridyl 1,3 Propanedione Complexes

Optoelectronic Devices

Metal complexes derived from 1,3-di(2-pyridyl)-1,3-propanedione (B162630) and related pyridyl-based ligands have demonstrated significant potential in various optoelectronic applications. Their utility stems from their excellent luminescent properties and semiconducting capabilities, which are essential for the fabrication of efficient and high-performance devices.

Organic Light Emitting Diodes (OLEDs) and White Light Diodes (OWLEDs)

Complexes of 1,3-di(2-pyridyl)-1,3-propanedione are utilized in the development of both monochromatic and white Organic Light Emitting Diodes (OLEDs and WOLEDs). These materials serve as phosphorescent emitters, which can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov The high efficiency and brightness of devices incorporating these complexes are a direct result of their inherent photoluminescent properties.

Research into related platinum(II) complexes with 1,3-di(2-pyridyl)benzene ligands highlights the tunability of these materials. For instance, modifying the ligand with trifluoromethyl groups can shift the emission from the green region to the red and even near-infrared (NIR) spectrum. rsc.org This is achieved through the formation of emissive excited-state dimers (excimers) which emit at lower energies than the single-molecule (monomer) emission. rsc.orgresearchgate.net Solution-processed WOLEDs have been successfully fabricated by leveraging both the green monomer and red excimer phosphorescence from a single platinum complex, demonstrating a viable strategy for creating efficient white light sources. researchgate.net

Similarly, new cationic iridium(III) complexes have been designed for use in solution-processed yellow OLEDs, achieving high efficiency and brightness. nih.gov The performance of these devices underscores the potential of developing metal complexes with tailored ligands for specific applications in lighting and displays. nih.gov

Table 1: Performance of OLEDs Based on Pyridyl-Ligand Complexes

Complex Type Application Max. External Quantum Efficiency (EQE) Max. Current Efficiency Max. Power Efficiency Reference
Platinum(II) Complex (FPtCl) Solution-processed WOLED Not specified Not specified Not specified researchgate.net
Iridium(III) Complex (Ir1) Solution-processed Yellow OLED 7.92% 26.32 cd/A 15.31 lm/W nih.gov
Iridium(III) Complex (Ir2) Solution-processed Yellow OLED Not specified Not specified Not specified nih.gov

Light-Emitting Electrochemical Cells (LEECs)

Light-Emitting Electrochemical Cells (LEECs) represent a simplified device architecture compared to traditional OLEDs. Complexes of 1,3-di(2-pyridyl)-1,3-propanedione with metals like platinum(II) and ruthenium(III) are suitable for these devices due to their combined luminescent and semiconducting nature.

The active material in a LEEC is typically an ionic transition metal complex that also functions as a mobile electrolyte. This dual functionality allows for a single-layer device structure. Research on related systems, such as those using polypyridyl iridium(III) complexes, has led to the development of deep-red emitting LEECs. nih.gov Furthermore, incorporating these ionic iridium complexes into a polymer backbone has been shown to increase device stability compared to small-molecule counterparts. nih.gov Other studies have focused on cyclometallated iridium(III) complexes with thienylpyridine-based ligands for use in solid-state LEECs, investigating how ligand structure influences electroluminescence. researchgate.net

Perovskite Solar Cells (PSCs)

For example, the introduction of bipyridyl molecules at the interface between the perovskite and the electron transport layer can modify the surface electronic properties, leading to more efficient charge extraction. doi.org The design of novel aromatic spacer cations, such as those derived from aminomethyl-pyridine, has also been explored in two-dimensional (2D) Dion-Jacobson PSCs to tune the crystal structure and photovoltaic properties. nih.gov These strategies, which rely on the coordination of pyridyl nitrogen atoms, demonstrate the potential for specifically designed ligands to improve the power conversion efficiency and long-term stability of PSCs. nih.govnih.gov

Luminescent and Semiconducting Properties of Metal Complexes

The foundation of the applications described above lies in the fundamental luminescent and semiconducting properties of metal complexes formed with 1,3-di(2-pyridyl)-1,3-propanedione and similar ligands.

The coordination of this ligand to various metal ions, including transition metals and lanthanides, creates complexes that exhibit strong photoluminescence. scirp.orgrsc.org For lanthanide complexes, such as those with Europium(III), the organic ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center, which then emits light at its characteristic sharp, narrow wavelengths. scirp.org This process, known as sensitized emission, leads to high luminescence efficiency.

The semiconducting nature of these materials arises from the electronic structure of the metal-ligand bonds and the intermolecular interactions in the solid state. Oxime metal chelates, for instance, have been reported to possess semiconducting properties. bingol.edu.tr In some cases, metal complexes can self-assemble into ordered structures, such as columnar mesophases, which facilitate charge transport and lead to high one-dimensional charge mobility. acs.org The ability to tune the electronic properties by changing the metal ion or modifying the ligand structure is a key advantage in developing new semiconducting materials for electronic applications.

Magnetic Materials Development (e.g., Low-Dimensional Magnetic Materials using Related Pyridyl-Propane Ligands)

The strategic design of ligands is crucial in the development of molecular magnetic materials. The 1,3-di(2-pyridyl)-1,3-propanedione ligand has been successfully employed in the synthesis of single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic bistability, which makes them promising for high-density information storage and quantum computing.

In a notable example, 1,3-di(2-pyridyl)-1,3-propanedione was used as a terminal ligand in concert with hydrazone Schiff base bridging ligands to construct two new dinuclear dysprosium(III) complexes. mdpi.com Both complexes were found to behave as zero-field SMMs, exhibiting ferromagnetic interactions between the two Dy³⁺ ions. mdpi.com The study highlighted that subtle changes in the bridging ligand structure could significantly alter the magnetic relaxation properties of the SMMs. mdpi.com

Table 2: Magnetic Properties of Dy₂ Single-Molecule Magnets with 1,3-di(2-pyridyl)-1,3-propanedione Ligand

Complex χₘT at 300 K (cm³ K mol⁻¹) Magnetic Interaction Energy Barrier (Uₑₑ/k) at 0 Oe (K) Reference
[Dy₂(LSchiff-1)₂(DMF)₂(dpp)₂]·0.5DMF 28.36 Ferromagnetic 49.7 mdpi.com
[Dy₂(LSchiff-2)₂(DMF)₂(dpp)₂]·2DMF 28.37 Ferromagnetic 151.8 mdpi.com

Biological and Medicinal Research Applications of 1,3 Di 2 Pyridyl Propane Derived Systems

Anticancer Activity of Metal Complexes

There is a significant body of research on the anticancer properties of metal complexes, particularly those of platinum (Pt) and palladium (Pd), with various nitrogen-containing heterocyclic ligands. researchgate.netjournalononcology.orgchemrevlett.comfrontiersin.orgnih.gov These studies often explore cytotoxicity against a range of cancer cell lines, including those from human lung and prostate cancers. journalononcology.orgfrontiersin.orgnih.gov However, specific studies detailing the synthesis and cytotoxic evaluation of metal complexes derived directly from the 1,3-di(2-pyridyl)propane ligand are not present in the search findings.

Cytotoxic Effects against Various Cancer Cell Lines

No specific data was found on the cytotoxic effects of Pt(II) or other metal complexes of this compound against human lung and prostate cancer cells. Research on related structures, such as complexes with 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine, has shown cytotoxic activity, but this information falls outside the strict scope of this article. rsc.org

DNA Interaction Studies

The interaction of metal complexes with DNA is a common mechanism of anticancer activity. researchgate.net Studies often investigate the potential for these complexes to bind to DNA, for instance, through intercalation. Research into azide-substituted molecules exists in contexts like porphyrin chemistry and metabolic labeling, but no specific studies on the DNA intercalating effects of azide-substituted analogues of this compound were identified. nih.govnih.gov

Antimicrobial Properties of Derivatives

Pyridine (B92270) and its derivatives are known to be core structures in many compounds exhibiting antimicrobial activity. nih.govnih.gov Metal complexes incorporating pyridyl ligands have also been investigated as potential antimicrobial agents, showing activity against various bacterial and fungal strains. mq.edu.auresearchgate.net Despite this general trend, literature specifically documenting the antimicrobial properties of derivatives of this compound is not available in the search results.

Investigations into Bacterial Spore Inhibition Mechanisms

Bacterial spores represent a dormant and highly resistant form of bacteria, making their inhibition a critical area of research. nih.gov While various chemical agents are studied for their sporicidal or spore-inhibiting properties, no investigations into the mechanisms of bacterial spore inhibition by compounds derived from this compound could be located.

Broader Interactions with Biological Systems and Biomolecules

The interaction of chemical compounds with biological systems and specific biomolecules like proteins and lipids is fundamental to understanding their pharmacological effects. longdom.org However, there is a lack of specific research detailing the broader biological interactions of this compound-derived systems.

Due to the absence of specific research data for this compound in the stipulated areas, this article cannot be generated at this time.

Spectroscopic and Structural Characterization Techniques

Spectroscopic Analysis

Spectroscopic analysis provides critical insights into the molecular structure, bonding, and electronic behavior of 1,3-di(2-pyridyl)propane. Techniques such as UV-Vis, FT-IR, Fluorescence, and NMR spectroscopy are routinely employed to characterize this compound and its derivatives.

Electronic Spectroscopy (UV-Vis) for Photophysical Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by transitions associated with the π-electron systems of the two pyridine (B92270) rings.

The pyridine chromophore typically exhibits strong π→π* transitions at shorter wavelengths (below 270 nm) and weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, at longer wavelengths. In acetonitrile, for instance, a related monomeric pyridinium (B92312) compound shows a strong absorption band with a maximum at 282 nm. unibo.it The presence of two pyridyl moieties linked by a flexible propane (B168953) chain in this compound is expected to result in a UV-Vis spectrum that reflects these characteristic transitions, potentially with slight shifts depending on the solvent environment and the conformation of the molecule, which influences the extent of inter-ring electronic communication.

Studies on similar dipyridyl ligands show that coordination to metal ions can significantly alter the absorption spectrum. For example, the interaction of a propane-diylbis(oxy)dibenzaldehyde ligand with Pb(II) ions resulted in a noticeable blue shift in the absorption maximum, indicating a change in the electronic environment upon complexation. researchgate.net

Table 1: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm) Notes
π→π* 250-285 Intense absorption, characteristic of the pyridine ring.
n→π* > 285 Weak absorption, may be obscured by the stronger π→π* band.

Note: These are estimated values based on typical pyridine chromophores. Actual values may vary based on solvent and conformation.

Vibrational Spectroscopy (FT-IR)

Key expected vibrational bands include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the propane bridge's CH₂ groups, appearing in the 2850-2960 cm⁻¹ region.

Pyridine Ring Vibrations (C=C and C=N stretching): A series of characteristic bands between 1400 and 1600 cm⁻¹.

Aliphatic CH₂ Bending (Scissoring): Expected around 1450-1470 cm⁻¹.

In-plane and Out-of-plane C-H Bending: Occurring in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the substitution pattern of the aromatic rings.

Table 2: Principal FT-IR Bands Expected for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Pyridine Ring
2960-2850 C-H Stretch Propane Bridge (-CH₂-)
1600-1580 C=C / C=N Stretch Pyridine Ring
1480-1430 C=C / C=N Stretch Pyridine Ring
1470-1450 CH₂ Bend (Scissoring) Propane Bridge (-CH₂-)
~1250 C-N Stretch Pyridine Ring

Note: These are predicted assignments. Experimental values may differ.

Photophysical Characterization (Fluorescence Spectroscopy)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple pyridine exhibits weak fluorescence, dipyridyl compounds and their metal complexes can be highly luminescent. The photophysical properties of this compound, particularly its behavior as a ligand, are of significant interest.

The fluorescence of such ligands is often studied in the solid state or in coordination polymers. For example, coordination polymers of Pb(II) containing the isomeric ligand 1,3-bis(4-pyridyl)propane (bpp) exhibit strong luminescence. The free bpp ligand shows an emission maximum at approximately 375 nm when excited at 330 nm. researchgate.net Upon coordination to the metal center, this emission band is red-shifted and its intensity is enhanced, indicating that complexation significantly influences the ligand's excited state properties. researchgate.net A similar behavior would be anticipated for this compound, where factors like the conformation of the propane linker and the nature of any coordinated metal ion would dictate the specific emission wavelength and quantum yield.

A structurally analogous compound, 1,3-di-(2-pyrenyl)propane, is known to exhibit temperature-dependent fluorescence lifetime distributions, which are used to monitor the fluidity of its environment. medchemexpress.com This highlights the potential of such dipyridylalkane structures as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Studies (Solution-State Conformation, Exchange, Competition Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its connectivity and conformation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-substituted pyridine rings and the aliphatic protons of the propane bridge. The four protons on each pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0–8.5 ppm). The propane bridge protons should appear as two signals in the aliphatic region: a triplet for the two equivalent -CH₂- groups adjacent to the pyridine rings and a quintet for the central -CH₂- group.

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing five signals for the pyridine ring carbons and two signals for the propane bridge carbons. pitt.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridyl H-3 ~7.2 ~123
Pyridyl H-4 ~7.7 ~136
Pyridyl H-5 ~7.2 ~121
Pyridyl H-6 ~8.5 ~149
Pyridyl C-2 - ~159
Bridge -CH₂- (α) Triplet, ~3.0 ~38
Bridge -CH₂- (β) Quintet, ~2.2 ~30

Note: Predictions are based on standard values for pyridine and alkyl chains in CDCl₃. Actual shifts are solvent-dependent.

NMR is also powerfully applied to study dynamic processes. Exchange experiments , often using 2D EXSY (Exchange Spectroscopy), can be used to measure the rate at which the this compound ligand exchanges between a free and metal-bound state in solution. Competition experiments , monitored by NMR, can establish the relative binding affinity of this compound for a metal center by introducing a competing ligand and observing the resulting equilibrium shifts in the spectra. nih.gov

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state, including precise bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, both as a free molecule and as a ligand in a metal complex. The flexible three-carbon chain allows the molecule to adopt various conformations, which can be precisely characterized by this technique.

In the solid state, the molecule's conformation is dictated by crystal packing forces and intramolecular interactions. Analysis of a related structure, a monoclinic polymorph of propane-1,3-diyl bis(pyridine-3-carboxylate), reveals a specific torsion angle of 58.2(7)° for the O-C-C-C chain and a dihedral angle of 86.49(7)° between the pyridine rings. It also features weak π–π interactions between aromatic rings that influence the supramolecular assembly.

When acting as a ligand, this compound is an effective bidentate chelator, capable of forming a stable six-membered chelate ring with a metal center. X-ray diffraction studies of its metal complexes would reveal:

The precise coordination geometry around the metal ion.

The bite angle (N-Metal-N) of the chelate ring.

The conformation of the six-membered chelate ring (e.g., chair, boat, or twist-boat).

The bond lengths between the metal and the pyridyl nitrogen atoms.

The supramolecular structure, showing how the complex units are arranged in the crystal lattice through interactions like hydrogen bonding or π–π stacking. nih.gov

Table 4: Key Structural Parameters Obtained from Single-Crystal X-ray Diffraction

Parameter Description Typical Information Yielded
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the basic repeating unit of the crystal.
Space Group Describes the symmetry elements within the crystal.
Bond Lengths Distance between two bonded atoms (Å). Confirms connectivity and bond order.
Bond Angles Angle between three connected atoms (°). Defines local geometry (e.g., tetrahedral, trigonal planar).
Torsion Angles Dihedral angle between four connected atoms (°). Describes the conformation of flexible chains and rings.

Solid-State Conformation and Intermolecular Interactions

Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data on the solid-state conformation and intermolecular interactions for the compound this compound was found. Crystal structure analysis, typically performed using techniques like X-ray crystallography, is necessary to determine the precise three-dimensional arrangement of molecules in the solid state. This analysis provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

Furthermore, understanding the intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, which govern the crystal packing, requires crystallographic data. Without such data, a detailed and scientifically accurate description of the solid-state structure of this compound cannot be provided.

Thermal Analysis (e.g., Thermogravimetry (TG) and Differential Thermal Analysis (DTA))

Similarly, a thorough review of scientific literature yielded no specific studies detailing the thermal analysis of this compound. Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of a compound.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TG curve provides quantitative information about physical and chemical events that involve mass loss, such as decomposition or dehydration.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. A DTA curve provides information on thermal events like phase transitions (melting, crystallization) and chemical reactions (decomposition), indicating whether they are endothermic or exothermic.

Without experimental TG and DTA data for this compound, it is not possible to report on its thermal stability, decomposition temperatures, mass loss stages, or the nature of its thermal transitions.

Theoretical and Computational Studies on 1,3 Di 2 Pyridyl Propane Derivatives

Molecular Modeling and Dynamics Simulations (e.g., for Host-Guest Complexes)

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov These methods are particularly useful for investigating the formation and stability of host-guest complexes, where molecules like 1,3-di(2-pyridyl)propane or its derivatives can act as hosts, encapsulating smaller guest molecules. nih.gov

MD simulations can provide atomistic insight into the interactions between host and guest, revealing details about conformational changes, diffusion dynamics, and the thermodynamics of binding that are often difficult to access experimentally. mdpi.com The process typically involves:

Force Field Parameterization: A classical force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.goviaea.org

System Setup: The host-guest complex is placed in a simulation box, often with an explicit representation of solvent molecules like water. iaea.org

Simulation: The simulation proceeds by integrating Newton's laws of motion for each atom, allowing the system to evolve over time, typically on the scale of nanoseconds to microseconds. mdpi.com

For example, studies on heterobimetallic cages featuring pyridyl donor units have demonstrated how simulations and experimental data (like NMR) can confirm the binding of guest molecules within the host's cavity. nih.gov These studies reveal specific interactions, such as hydrogen bonding between the guest and the α-pyridyl protons of the host cage. nih.gov Such computational approaches allow for the rational design of host molecules with tailored cavities for specific guests.

Molecular dynamics simulations have been performed on various poly-pyridine complexes to understand their complexation behavior with different cations in both the gas phase and aqueous solutions. iaea.org These simulations, often running for hundreds of picoseconds, help elucidate the role of the solvent and the competition between different binding sites. iaea.org

Table 1: Common Computational Techniques for Host-Guest Systems
TechniquePrimary ApplicationInformation ObtainedExample Software
Molecular Mechanics (MM)Energy minimization and conformational analysisStable conformations, steric hindranceAMBER, CHARMM
Molecular Dynamics (MD)Simulating the dynamic evolution of a systemBinding affinities, conformational flexibility, solvent effectsGROMACS, AMBER
Brownian DynamicsSimulating long-timescale dynamics of solutesPeptide-nanoparticle association, dockingSDA7
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions or electronic effects in large systemsReaction pathways, charge transfer in host-guest complexesGaussian + AMBER

Quantum Chemical Calculations (e.g., Electronic Structure, Tautomerism Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbitals, and related properties, offering a deeper understanding of molecular structure, stability, and reactivity. nih.gov

For derivatives of this compound, especially those with functional groups prone to isomerization, DFT is a key tool for studying tautomerism. A prominent example is the keto-enol tautomerism in β-diketone derivatives like 1,3-di(pyridin-2-yl)propane-1,3-dione. researchgate.net Computational studies, often combined with experimental techniques like NMR and X-ray analysis, can determine the relative stability of different tautomers in the gas phase and in various solvents. nih.govresearchgate.netorientjchem.org

DFT calculations at levels like B3LYP/6-311++G(d,p) are used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structure for each tautomer. nih.gov

Calculate Energies: Compute the total electronic energies to identify the most stable tautomer. For many β-diketones, the enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.netnih.gov

Analyze Electronic Structure: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps help to predict reactivity and intermolecular interaction sites. nih.govnih.gov

Simulate Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to confirm structural assignments. researchgate.net

In a study on 1,3-di(pyridin-2-yl)propane-1,3-dione, the molecule was found to exist in its enol form, with a nearly planar central core stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net Similarly, DFT studies on pyridinylbutane-1,3-diones have elucidated the equilibrium constants of keto-enol tautomers and ranked the strength of their hydrogen bonds. nih.gov

Table 2: DFT-Calculated Properties of Tautomers for a Model β-Diketone
PropertyKeto TautomerEnol TautomerReference Method
Relative Energy (kcal/mol)0.00 (More Stable)-17.89 (Gas Phase)b3lyp/6-31+g(d) orientjchem.org
Dipole Moment (Debye)2.53.1B3LYP/6-311++G(d,p) nih.gov
Key Bond Length (C=O)~1.22 Å~1.26 Å (involved in H-bond)DFT Calculations orientjchem.org
Key Bond Length (C=C)N/A~1.39 ÅX-ray Diffraction researchgate.net

Computational Approaches to Catalyst Design and Reaction Mechanism Elucidation

Computational methods are revolutionizing the field of catalysis by enabling the rational design of new catalysts and providing detailed elucidation of reaction mechanisms. jnu.ac.innih.govethz.ch For transition-metal complexes where this compound and its derivatives serve as ligands, DFT calculations are instrumental in understanding and predicting catalytic performance. mdpi.com

The computational design process involves several key steps:

Modeling the Catalyst: Building an accurate model of the active catalytic species, including the metal center and the coordinating ligands.

Elucidating Selectivity: When multiple products are possible (e.g., chemo-, regio-, or stereoselectivity), DFT can calculate the energy barriers for each pathway. The preferred pathway is the one with the lowest activation energy. acs.orgrsc.org

Ligand Modification (In Silico): Modifying the ligand structure computationally (e.g., by adding or changing substituent groups) and recalculating the reaction pathway to see how these changes affect activity and selectivity. This allows for the screening of potential catalyst candidates before attempting their synthesis. ethz.ch

A notable example involves a copper cluster catalyst with pyridine-functionalized N-heterocyclic carbene ligands used for C-H functionalization. acs.orgacs.org Through DFT calculations, researchers demonstrated that the catalyst's high site-selectivity and chemoselectivity were due to the energy differences between key carbocation intermediates. acs.orgacs.org The calculations clarified the structure-activity relationship and explained why this unique cluster catalyst outperformed traditional copper catalysts. acs.org Similarly, DFT has been used to explain the endo-selectivity of Diels-Alder reactions promoted by pyridines, showing that hydrogen bonding strength is a key factor. rsc.org

Table 3: Steps in Computational Elucidation of a Catalytic Mechanism
StepComputational TaskObjectiveExample Application
1. Reactant/Catalyst GeometryOptimize the structures of the catalyst, substrate, and pre-catalyst complex.Establish the ground state energies and structures.C-H functionalization acs.org
2. Transition State SearchLocate the transition state (TS) structure for each elementary step.Identify the highest energy point along the reaction coordinate.Diels-Alder reaction rsc.org
3. Frequency CalculationVerify the TS (one imaginary frequency) and intermediates (all real frequencies).Confirm the nature of stationary points and obtain zero-point vibrational energies.CO2 absorption mechanism nih.gov
4. IRC CalculationTrace the Intrinsic Reaction Coordinate from the TS to reactants and products.Ensure the located TS connects the correct minima on the potential energy surface.[3+2] cycloaddition reactions mdpi.com
5. Energy Profile ConstructionPlot the relative free energies of all species along the reaction pathway.Visualize the entire catalytic cycle and identify the rate-determining step.C-H functionalization acs.org

Conclusions and Future Research Prospects

Summary of Key Research Findings

The chemical compound 1,3-di(2-pyridyl)propane acts as a flexible N-donor ligand in coordination chemistry. Research has primarily focused on its ability to form complexes with various transition metals, leading to materials with interesting structural properties and catalytic activities.

A notable area of investigation has been its use in catalysis. Palladium(II) complexes containing this compound derivatives have been synthesized and utilized as catalysts for the polymerization of norbornene. acs.org These studies highlight the role of the ligand in influencing the catalytic efficiency of the metal center.

In the realm of materials science, this compound has been employed as a bridging ligand in the construction of coordination polymers. For instance, it has been used to create cadmium-based hierarchical frameworks. acs.orgresearchgate.netresearchgate.netcolab.wsnih.gov These materials have been investigated for their potential applications in triboelectric nanogenerators, where the flexible nature of the this compound ligand is a key feature in the modulated hierarchical structures. acs.orgresearchgate.netresearchgate.netcolab.wsnih.gov

The coordination behavior of this compound has been explored with copper(II) halides. In the complex bis[dichlorido-(μ2-1,3-di(2-pyridyl)propane-N,N')-copper(II)], the ligand bridges between copper chloride units, resulting in a pseudo-syn conformation and the formation of a complex layered network through halide contacts. up.ac.za This demonstrates the ligand's ability to facilitate the self-assembly of intricate supramolecular architectures.

While research on this compound itself is somewhat limited, the broader class of flexible bis(pyridyl) ligands has been extensively studied. These ligands are recognized for their versatility in constructing coordination polymers with diverse topologies, including helices and loops, which can be used to modify polyoxometalate anions. nih.govresearchgate.net The flexibility of the alkyl spacer in such ligands is a critical factor in determining the final structure of the coordination polymer. mdpi.com

Identified Gaps and Challenges in Current Research

A significant gap in the current body of research is the limited number of studies focused specifically on this compound compared to its more rigid or electronically different analogues. Much of the existing literature on dipyridyl ligands concentrates on systems with different spacer lengths or those incorporating other functional groups, leaving the specific properties and potential of the propane-bridged variant underexplored.

A major challenge is the synthetic accessibility and scalability of this compound and its derivatives. While synthetic routes exist, they can be multi-step processes with modest yields, which may hinder its widespread investigation and application. cu.edu.eg Furthermore, the flexibility of the propane (B168953) linker, while advantageous for forming certain structures, can also introduce unpredictability in the self-assembly of coordination polymers, making the targeted synthesis of specific architectures a significant challenge. researchgate.netsemanticscholar.org

There is a noticeable lack of comprehensive studies on the fundamental photophysical and electrochemical properties of this compound and its metal complexes. Understanding these properties is crucial for developing applications in areas such as sensing, photocatalysis, and optoelectronics. The current research landscape is dominated by structural and catalytic studies, with little attention paid to these other potentially valuable characteristics.

Another gap is the limited exploration of the catalytic applications of this compound complexes beyond polymerization reactions. While its utility in norbornene polymerization has been demonstrated, its potential in other important catalytic transformations, such as cross-coupling reactions or oxidation catalysis, remains largely uninvestigated. acs.org

Finally, the influence of the propane spacer on the electronic communication between the two pyridyl rings and, consequently, on the properties of its metal complexes, has not been systematically studied. A deeper understanding of this structure-property relationship is essential for the rational design of new functional materials based on this ligand.

Emerging Trends and Potential Directions for Future Academic Inquiry

Emerging trends in the field of coordination chemistry point towards several promising avenues for future research on this compound. A key area of interest is the development of "smart" materials, and the flexibility of the this compound ligand makes it a prime candidate for the construction of dynamic and responsive coordination polymers. Future work could focus on designing materials that exhibit stimuli-responsive behavior, such as changes in color, luminescence, or magnetic properties in response to external factors like guest molecules, temperature, or light.

There is a growing interest in the application of coordination complexes in medicinal chemistry. Future research could explore the synthesis and biological evaluation of this compound complexes with biocompatible metals for applications such as anticancer or antimicrobial agents. The specific coordination geometry and steric bulk provided by the ligand could be tuned to enhance biological activity and selectivity. rsc.org

The development of more efficient and sustainable catalytic systems is a constant driver in chemical research. A potential future direction is the investigation of this compound-metal complexes as catalysts for a wider range of organic transformations. This could include exploring their activity in green chemistry applications, such as CO2 reduction or biomass conversion, where the ligand's flexibility might play a role in substrate binding and activation. acs.org

The field of molecular magnetism is another area where this compound could make a contribution. The propane spacer can influence the magnetic coupling between metal centers in polynuclear complexes. Systematic studies on the magneto-structural correlations in a series of this compound-bridged dimeric or polymeric complexes could lead to the design of new single-molecule magnets or magnetic materials with interesting properties. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-di(2-pyridyl)propane, and how can its purity be verified?

  • Methodological Answer : this compound is synthesized via potassium-catalyzed reactions involving styrene and 2-picoline, followed by depolymerization of intermediates at 100–120°C . Purification requires preparative gas chromatography (GC) using columns like 15% SE-30 on Gas Pack WAB, with temperature programming (e.g., 80–275°C at 9°C/min) . Purity verification involves nuclear magnetic resonance (NMR) to confirm methylene hydrogen signals (δ 2.20–2.70 ppm) and pyridine ring protons (δ 6.88–8.33 ppm), complemented by elemental analysis and IR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : Assigns pyridine ring protons and methylene groups, distinguishing isomers (e.g., α, β, γ hydrogens in pyridyl environments) .
  • Gas Chromatography (GC) : Separates by-products like 2-picoline and 4-picoline using SE-30 or Carbowax columns .
  • IR Spectroscopy : Identifies functional groups (e.g., pyridine C=N stretches at ~1600 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N) to confirm molecular composition .

Advanced Research Questions

Q. How can this compound derivatives be engineered for stimuli-responsive luminescent or nonlinear optical (NLO) materials?

  • Methodological Answer : Protonation of pyridyl nitrogen atoms in derivatives like trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene induces reversible luminescence quenching and enhances second-order NLO responses (measured via EFISH technique). Experimental design involves:

  • Acidochromic Testing : Exposing films or solutions to HCl vapor to monitor emission intensity changes (on/off switching) .
  • NLO Measurement : Using EFISH (Electric-Field-Induced Second Harmonic Generation) to quantify hyperpolarizability (β) before and after protonation .
  • Reversibility : Deprotonation with NH₃ restores luminescence, confirming cycle stability .

Q. What strategies enable the use of this compound derivatives in carbohydrate labeling for analytical chemistry?

  • Methodological Answer : 1,3-Di(2-pyridyl)-1,3-propanedione (a derivative) reacts with reducing sugars (e.g., glucosamine) via Knoevenagel condensation and oxa-Michael cyclization to form fluorescent pyridylfuran derivatives. Key steps:

  • Derivatization : React GlcN with the diketone in NaHCO₃ buffer at 50°C for 2 hours .
  • Fluorogenic Detection : Analyze isomers (1a/1b) via HPLC with fluorescence detection (λₑₓ = 320 nm, λₑₘ = 420 nm) .
  • Validation : Compare retention times and spectral profiles against synthetic standards .

Q. How can this compound-based ligands be tailored for coordination chemistry applications?

  • Methodological Answer : Ligands like 1,3-bis[5-(2-pyridyl)-2H-tetrazol-2-yl]propane (L1) form stable complexes with transition metals (e.g., Zn²⁺). Design considerations:

  • Synthesis : Mix L1 with Zn(ClO₄)₂·6H₂O in ethanol at 50°C, followed by crystallization from isopropanol/water .
  • Structural Analysis : Use single-crystal X-ray diffraction to confirm octahedral geometry (Zn–N bond distances: 2.11–2.29 Å) and hydrogen-bonded 2D networks .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess dehydration (H₂O loss at ~100°C) and ligand decomposition (>300°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported acidochromic reversibility: How to address inconsistent luminescence recovery after deprotonation?

  • Methodological Answer : Variability may arise from film morphology (e.g., amorphous vs. crystalline phases). Resolve by:

  • Film Fabrication : Optimize solvent evaporation rates (e.g., spin-coating vs. drop-casting) to ensure uniform proton diffusion .
  • Cyclic Testing : Perform >10 protonation/deprotonation cycles with NH₃ to assess degradation (e.g., emission intensity drop >20% indicates instability) .

Q. Conflicting GC retention times for this compound isomers: How to improve separation?

  • Methodological Answer : Adjust GC parameters:

  • Column Selection : Use Carbowax 20M + 5% KOH columns for better isomer resolution (e.g., baseline separation of 1-(2-pyridyl)-3-(4-pyridyl)propane) .
  • Temperature Gradients : Reduce ramp rates (e.g., 5°C/min) to enhance peak differentiation .

Tables for Key Data

Property Technique Typical Values/Outcomes Reference
NLO Response (β)EFISH200–300 × 10⁻³⁰ esu (protonated state)
Luminescence QuenchingFluorimetry>90% intensity drop (HCl exposure)
Zn(II) Complex GeometryX-ray DiffractionDistorted octahedral (N–Zn–N angles: 85–95°)
Derivatization Yield (GlcN)HPLC85–92% (fluorescent adducts)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.